2-Chloro-5-(pyridin-2-yl)pyrimidine

Descripción

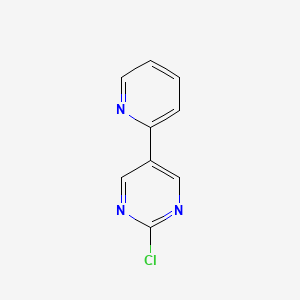

2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a pyridin-2-yl group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The chlorine atom enhances reactivity for further functionalization, while the pyridinyl moiety may influence binding interactions in biological systems.

Propiedades

Número CAS |

374927-80-7 |

|---|---|

Fórmula molecular |

C9H6ClN3 |

Peso molecular |

191.62 g/mol |

Nombre IUPAC |

2-chloro-5-pyridin-2-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H |

Clave InChI |

QKHVYVWUZZAQBC-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |

SMILES canónico |

C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.

Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Aminated derivatives: Formed by nucleophilic substitution with amines.

Thiolated derivatives: Formed by nucleophilic substitution with thiols.

Coupled products: Formed by cross-coupling reactions with various aryl or alkyl groups.

Aplicaciones Científicas De Investigación

2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

Medicinal chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological studies: Employed in the study of enzyme inhibitors and receptor antagonists.

Material science: Utilized in the development of organic semiconductors and other advanced materials.

Agricultural chemistry: Investigated for its potential use in the synthesis of agrochemicals such as fungicides and herbicides.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Reactivity and Applications: The chlorine atom at position 2 is a common feature, enabling nucleophilic substitution reactions for further derivatization . Benzyloxy () and cyclopentylamine () substituents alter hydrophobicity and solubility, impacting pharmacokinetic properties.

Biological Activities: Thieno[2,3-d]pyrimidine hybrids (e.g., ) exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values competitive against streptomycin. Pyrimidine derivatives with dimethylamino or piperazine groups (e.g., ) are explored as kinase inhibitors, leveraging their basicity for active-site interactions.

Synthetic Routes :

- Cross-coupling reactions (e.g., Suzuki-Miyaura) are frequently employed to introduce aryl/heteroaryl groups at position 5 .

- Alkylation and nucleophilic substitution are common for functionalizing the chlorine atom .

Conformational and Electronic Comparisons

- Cis vs. Trans Conformations : Pyrimidine-based inhibitors (e.g., CDK inhibitors in ) demonstrate that substituent orientation (cis/trans) critically affects biological activity. The pyridin-2-yl group in the target compound may enforce a specific conformation, unlike pyrazolyl or alkoxy substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at position 2, while electron-donating groups (e.g., methyl in ) modulate reactivity for selective transformations.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(pyridin-2-yl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrimidine precursors and boronic acid derivatives of pyridine. For example, highlights the use of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine as a key intermediate in coupling reactions. Reaction conditions (e.g., catalyst type, temperature, solvent polarity) critically affect yield:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane at 80–100°C.

- Purification: Column chromatography with ethyl acetate/hexane gradients is standard.

further supports substitution reactions using chlorinated pyrimidines with pyridine derivatives under reflux conditions.

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., O–H⋯N hydrogen bonding in analogous pyrimidine derivatives, as shown in and ).

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substitution patterns. For instance, reports ¹H NMR chemical shifts at δ 8.6–8.8 ppm for pyrimidine protons and δ 7.2–8.3 ppm for pyridinyl protons.

- DFT Calculations: Validate experimental data by comparing computed vs. observed bond lengths and angles (B3LYP/6-311++G(d,p) basis set in ).

Q. What are common functionalization pathways for this compound in medicinal chemistry?

Methodological Answer: The chlorine atom at the 2-position is a reactive site for nucleophilic substitution. Examples include:

- Amination: Reaction with amines (e.g., piperazine derivatives) to form bioactive analogs ().

- Cross-Coupling: Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups ().

- Reduction: Conversion to pyrimidine thioethers for enzyme inhibition studies ().

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer: Discrepancies in bond lengths or NMR shifts can arise from solvent effects or crystal-packing forces. A systematic approach involves:

Geometry Optimization: Use DFT (e.g., B3LYP/6-311++G(d,p)) to model the isolated molecule ().

Solvent Correction: Apply the Polarizable Continuum Model (PCM) to account for solvent interactions.

Crystal Packing Analysis: Compare X-ray data () with gas-phase DFT results to identify intermolecular forces (e.g., hydrogen bonds).

For example, achieved <2% deviation between computed and experimental ¹³C NMR shifts after solvent corrections.

Q. What strategies optimize the design of this compound derivatives for photocatalytic applications?

Methodological Answer:

- Ligand Tuning: Modify pyridinyl substituents to enhance light absorption. demonstrates red-light activity in Ru(II) complexes with pyrimidine ligands by introducing electron-withdrawing groups.

- Computational Screening: Calculate HOMO-LUMO gaps (DFT) to predict charge-transfer efficiency. For example, reports a ΔE of 4.2 eV for the parent compound, suggesting tunability via functionalization.

- Stability Testing: Monitor photodegradation under visible/UV light using HPLC-MS ().

Reference:

Q. How can researchers design experiments to evaluate the biological activity of derivatives?

Methodological Answer:

- In Vitro Assays: Use MTT assays on cancer cell lines (e.g., HCT116) with IC₅₀ calculations ().

- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. achieved docking energies of –230 to –288 kJ/mol for pyrimidine-metal complexes.

- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., Cl vs. CF₃) with cytotoxicity ().

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.